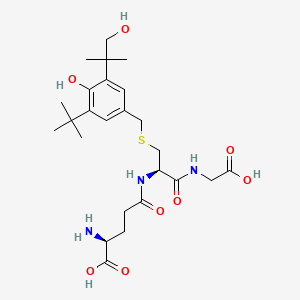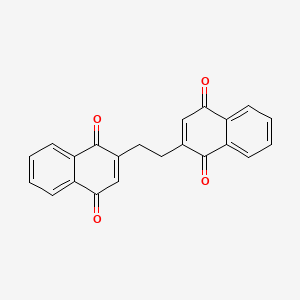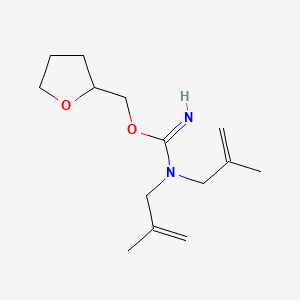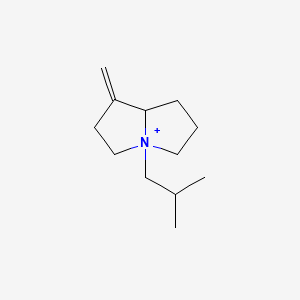
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine: is a complex organic compound characterized by its unique structural features. It belongs to the class of pyrrolizine derivatives, which are known for their diverse chemical properties and potential applications in various fields. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable isobutyl-substituted precursor, the compound can be synthesized through a series of reactions involving:
Alkylation: Introduction of the isobutyl group.
Cyclization: Formation of the pyrrolizine ring structure.
Methylenation: Introduction of the methylene group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Key steps include:
Raw Material Selection: High-purity precursors are chosen to ensure the quality of the final product.
Reaction Optimization: Conditions such as temperature, pressure, and catalysts are carefully controlled to maximize efficiency.
Purification: Techniques like distillation, crystallization, and chromatography are employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: Can produce alcohols or alkanes.
Substitution: Results in various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It can bind to receptors, modulating cellular signaling processes.
Pathways: The compound may influence metabolic or signaling pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolidine: Similar structure but different ring saturation.
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrole: Similar structure but different nitrogen positioning.
Uniqueness
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylene group and isobutyl substitution make it particularly interesting for various applications.
Eigenschaften
CAS-Nummer |
62934-56-9 |
|---|---|
Molekularformel |
C12H22N+ |
Molekulargewicht |
180.31 g/mol |
IUPAC-Name |
7-methylidene-4-(2-methylpropyl)-1,2,3,5,6,8-hexahydropyrrolizin-4-ium |
InChI |
InChI=1S/C12H22N/c1-10(2)9-13-7-4-5-12(13)11(3)6-8-13/h10,12H,3-9H2,1-2H3/q+1 |
InChI-Schlüssel |
RRYTXTXVEOAGSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[N+]12CCCC1C(=C)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


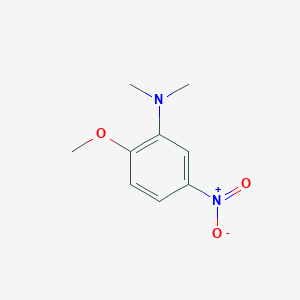
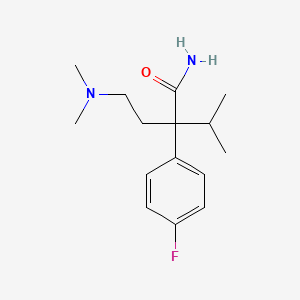
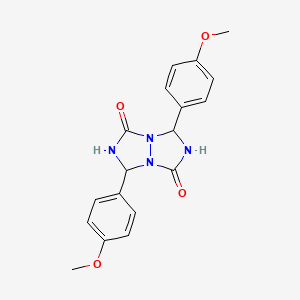
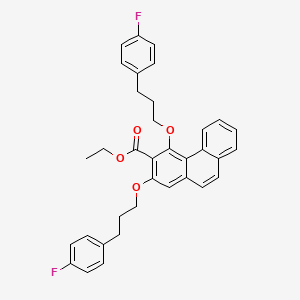
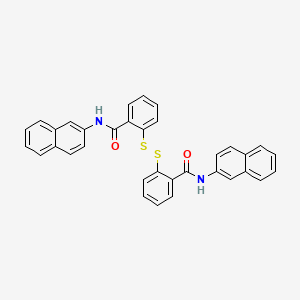
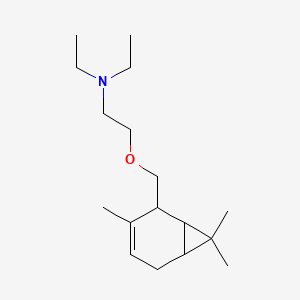
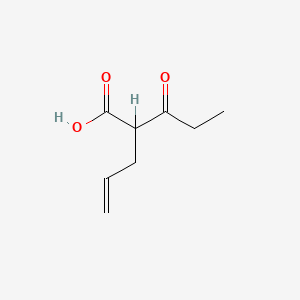
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)

